molecular formula C9H9BrS B14255234 [2-Bromo-2-(methylsulfanyl)ethenyl]benzene CAS No. 211682-40-5

[2-Bromo-2-(methylsulfanyl)ethenyl]benzene

Cat. No.: B14255234
CAS No.: 211682-40-5
M. Wt: 229.14 g/mol
InChI Key: QOIKAHJZHLZLMH-UHFFFAOYSA-N
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Description

[2-Bromo-2-(methylsulfanyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a bromo group and a methylsulfanyl group attached to an ethenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-2-(methylsulfanyl)ethenyl]benzene can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as [2-(methylsulfanyl)ethenyl]benzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-2-(methylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), dichloromethane, iron(III) bromide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced ethenyl derivatives.

Scientific Research Applications

[2-Bromo-2-(methylsulfanyl)ethenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which [2-Bromo-2-(methylsulfanyl)ethenyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo group can participate in electrophilic aromatic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

211682-40-5

Molecular Formula

C9H9BrS

Molecular Weight

229.14 g/mol

IUPAC Name

(2-bromo-2-methylsulfanylethenyl)benzene

InChI

InChI=1S/C9H9BrS/c1-11-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

QOIKAHJZHLZLMH-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC1=CC=CC=C1)Br

Origin of Product

United States

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